molecular formula C10H12ClNO3 B10822289 [(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate CAS No. 1353949-71-9

[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate

Cat. No. B10822289
CAS RN: 1353949-71-9
M. Wt: 229.66 g/mol
InChI Key: TZOWVYPYWJLZTK-IMTBSYHQSA-N
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Preparation Methods

The synthesis of JBPOS0101 involves the formation of a phenyl carbamate structure. Specific synthetic routes and reaction conditions are not widely detailed in public literature. it is known that the compound has been developed by Bio-Pharm Solutions Co. Ltd . Industrial production methods likely involve standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification processes.

Chemical Reactions Analysis

JBPOS0101 undergoes various chemical reactions, including:

    Oxidation: JBPOS0101 can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: The compound can undergo reduction reactions, potentially altering its pharmacological properties.

    Substitution: JBPOS0101 can participate in substitution reactions, particularly involving its phenyl carbamate moiety.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

JBPOS0101 is compared with other antiepileptic drugs and compounds targeting Alzheimer’s disease:

The uniqueness of JBPOS0101 lies in its dual action on both epilepsy and Alzheimer’s disease, making it a versatile compound in neurological research.

properties

CAS RN

1353949-71-9

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate

InChI

InChI=1S/C10H12ClNO3/c1-6(15-10(12)14)9(13)7-4-2-3-5-8(7)11/h2-6,9,13H,1H3,(H2,12,14)/t6-,9+/m0/s1

InChI Key

TZOWVYPYWJLZTK-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1Cl)O)OC(=O)N

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)O)OC(=O)N

Origin of Product

United States

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